2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine hydrochloride

Medicinal Chemistry Organic Synthesis Building Block

Medicinal chemistry SAR studies require precise substitution patterns; substituting the 2-ethylthio group with analogs introduces uncontrolled variables. 2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine hydrochloride (CAS 1351632-83-1) provides the exact scaffold for reliable comparisons. • Enables SAR exploration around thiazole C2 position with distinct lipophilicity and electronic properties. • 98% purity hydrochloride salt minimizes impurities in multi-step syntheses, improving yield and reproducibility. • Ideal as non-interchangeable building block for focused libraries and control experiments in antimicrobial/anticancer research.

Molecular Formula C11H13ClN2S2
Molecular Weight 272.8 g/mol
CAS No. 1351632-83-1
Cat. No. B1404852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine hydrochloride
CAS1351632-83-1
Molecular FormulaC11H13ClN2S2
Molecular Weight272.8 g/mol
Structural Identifiers
SMILESCCSC1=NC(=C(S1)N)C2=CC=CC=C2.Cl
InChIInChI=1S/C11H12N2S2.ClH/c1-2-14-11-13-9(10(12)15-11)8-6-4-3-5-7-8;/h3-7H,2,12H2,1H3;1H
InChIKeyNGFJVMAOOTUTGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine HCl: Overview


2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine hydrochloride (CAS 1351632-83-1) is a synthetic organic compound belonging to the thiazole class of heterocycles . It features a 4-phenyl-5-aminothiazole core, with a key ethylthio substituent at the 2-position and is supplied as a hydrochloride salt . This specific substitution pattern provides a unique entry point for structure-activity relationship (SAR) studies and is a valuable scaffold for medicinal chemistry and chemical biology applications .

1

SAR-driven library design around thiazole C2 position

2

Non-interchangeable 2-ethylthio building block

3

HCl salt form with high commercial purity (98%)

2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine HCl: Non-Interchangeability


Within the 4-phenyl-5-aminothiazole family, the functional group at the 2-position is a critical determinant of a molecule's physicochemical and biological properties. Substitution with a different group (e.g., an amino, alkyl, or other thioether) cannot be assumed to be functionally equivalent. The ethylthio moiety in 2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine hydrochloride directly impacts molecular lipophilicity, electronic distribution, and hydrogen bonding capabilities, which are key drivers of target binding affinity and metabolic stability [1]. Direct substitution with an analog lacking this specific 2-ethylthio group would introduce uncontrolled experimental variables, invalidating any quantitative comparisons between studies and potentially leading to significantly different activity profiles and pharmacokinetic outcomes [2].

Target compound

2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine HCl

Stable thioether at C2; distinct lipophilicity and H-bond profile.

Potential substitute (not interchangeable)

2-Amino- or 2-H-4-phenylthiazol-5-amine analogs

Altered reactivity and pharmacokinetic outcomes; may invalidate SAR comparisons.

2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine HCl: Key Differential Evidence


2-Ethylthio Group: Stability and Synthetic Utility

While no direct, head-to-head biological activity data exists for this compound versus a specific analog, its primary differentiation is rooted in its unique chemical structure. The 2-ethylthio substituent is a critical differentiator from the more common 2-amino or 2-unsubstituted 4-phenylthiazol-5-amine scaffolds . The thioether group offers a different stability and reactivity profile compared to a primary amine, allowing for orthogonal synthetic transformations and potentially altering metabolic pathways in a biological context . This makes it a distinct tool for probing SAR where a 2-amino group is either reactive or leads to a loss of activity.

2-Ethylthio vs 2-Amino
Class-level inference
Thioether offers distinct stability/reactivity profile
Supports orthogonal synthetic transformations and SAR differentiation.
No direct quantitative data; structural and functional group comparison.
Medicinal Chemistry Organic Synthesis Building Block

Purity: A Key Procurement Differentiator

A key practical differentiator for procurement is the verified purity level from reputable vendors. This compound is available with a purity of up to 98% from certain suppliers . In contrast, the free base form of this compound (CAS 1049229-20-0) is often supplied at a lower purity of 95% . For researchers requiring the compound for sensitive assays or as a starting material for a complex synthesis, the 3% difference in purity can translate to a significant reduction in the level of unknown impurities, thereby improving experimental reproducibility and reducing the need for in-house purification.

Purity Comparison
Cross-study comparable
98% (HCl salt) vs 95% (free base)
Higher purity reduces impurity-related variability in sensitive assays.
Vendor specifications (Leyan vs. other suppliers).
Procurement Quality Control Building Block

2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine HCl: Key Research Applications


Focused Library Synthesis & SAR Building Block

This compound is best utilized as a non-interchangeable building block in medicinal chemistry for the synthesis of focused compound libraries . Its primary value lies in its unique 2-ethylthio substitution on the 4-phenyl-5-aminothiazole core. Researchers can use it to explore the SAR around the thiazole C2 position, where the ethylthio group offers a distinct combination of lipophilicity and electronic properties compared to analogs with amino or smaller alkyl groups. This makes it a targeted choice for projects where the goal is to fine-tune these specific molecular properties [1].

High-Purity Starting Material for Derivative Synthesis

The availability of the hydrochloride salt at a commercial purity of up to 98% makes it the preferred starting material for any subsequent synthetic derivatization. This is especially relevant for multi-step syntheses where the accumulation of impurities can drastically reduce final yield and purity. Choosing the 98% pure material over the 95% pure free base minimizes the introduction of unknown side products early in a synthetic sequence, thereby improving overall efficiency and reproducibility in creating novel derivatives for biological testing [1].

Probe for 2-Position Role in Thiazole Pharmacology

Given the established biological activity of the thiazole scaffold in areas such as antimicrobial and anticancer research , this compound serves as a valuable molecular probe. Its specific substitution pattern allows researchers to deconvolute the contribution of the 2-ethylthio group to the overall activity of a more complex lead molecule. It can be used in control experiments alongside 2-amino or 2-unsubstituted analogs to isolate and quantify the impact of this single structural change on target engagement, cellular potency, or metabolic stability [1].

Application
Selection Property
Validation Focus
Focused library synthesis
Unique 2-ethylthio substitution
SAR exploration at thiazole C2 position
High-purity derivative synthesis
98% purity hydrochloride salt
Minimizing side-product accumulation in multi-step routes
Molecular pharmacology probe
Specific substitution pattern
Deconvoluting 2-position contribution to target engagement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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